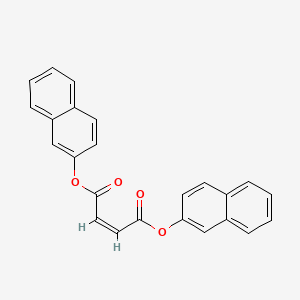
Fumaric acid, bis(2-naphthyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fumaric acid, bis(2-naphthyl) ester is an organic compound derived from fumaric acid and 2-naphthol Fumaric acid is a naturally occurring organic acid found in various plants and fungi It is an intermediate in the citric acid cycle, which is essential for cellular respiration
準備方法
Synthetic Routes and Reaction Conditions
Fumaric acid, bis(2-naphthyl) ester can be synthesized through the esterification of fumaric acid with 2-naphthol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together to form the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous feeding of fumaric acid and 2-naphthol into a reactor, along with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed and purified through distillation or crystallization.
化学反応の分析
Types of Reactions
Fumaric acid, bis(2-naphthyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to fumaric acid and 2-naphthol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl groups, leading to the formation of quinones.
Substitution: The ester can participate in substitution reactions, where the naphthyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Fumaric acid and 2-naphthol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Substituted naphthyl esters.
科学的研究の応用
Fumaric acid, bis(2-naphthyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of fumaric acid, bis(2-naphthyl) ester involves its interaction with cellular pathways related to oxidative stress and inflammation. The compound is believed to activate the nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative damage. By activating Nrf2, the compound enhances the expression of antioxidant enzymes and reduces the levels of reactive oxygen species (ROS) in cells.
類似化合物との比較
Similar Compounds
Dimethyl fumarate: Another ester of fumaric acid, widely used in the treatment of multiple sclerosis and psoriasis.
Monoethyl fumarate: A simpler ester of fumaric acid with similar biological activities.
Fumaric acid, bis(2-ethylhexyl) ester: Used in industrial applications as a plasticizer and surfactant.
Uniqueness
Fumaric acid, bis(2-naphthyl) ester is unique due to the presence of the naphthyl groups, which impart distinct chemical and biological properties. The naphthyl groups enhance the compound’s ability to participate in various chemical reactions and may contribute to its potential therapeutic effects.
特性
CAS番号 |
73839-82-4 |
|---|---|
分子式 |
C24H16O4 |
分子量 |
368.4 g/mol |
IUPAC名 |
dinaphthalen-2-yl (Z)-but-2-enedioate |
InChI |
InChI=1S/C24H16O4/c25-23(27-21-11-9-17-5-1-3-7-19(17)15-21)13-14-24(26)28-22-12-10-18-6-2-4-8-20(18)16-22/h1-16H/b14-13- |
InChIキー |
OQTWKMMWTVEVPX-YPKPFQOOSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)/C=C\C(=O)OC3=CC4=CC=CC=C4C=C3 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C=CC(=O)OC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


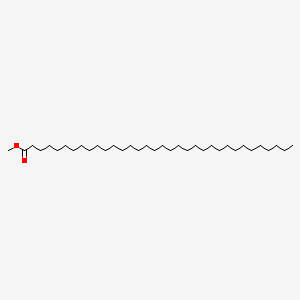
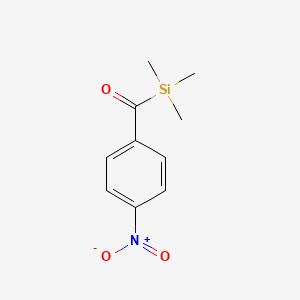

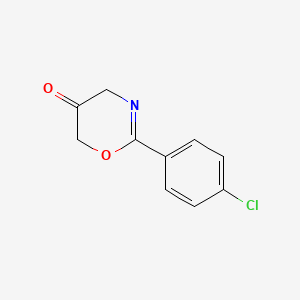
![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)
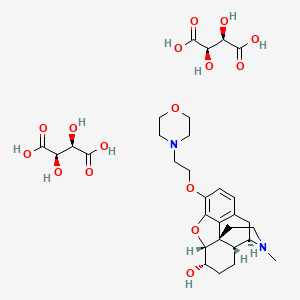
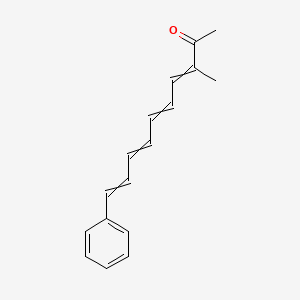
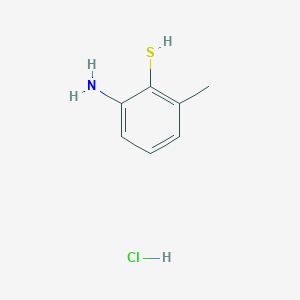



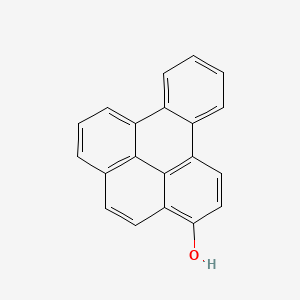
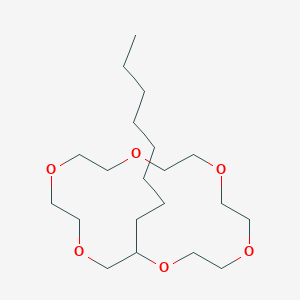
![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
